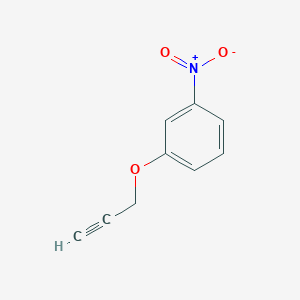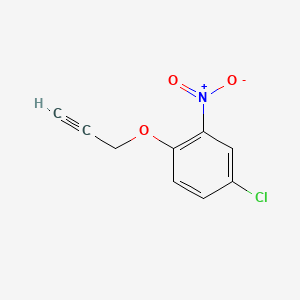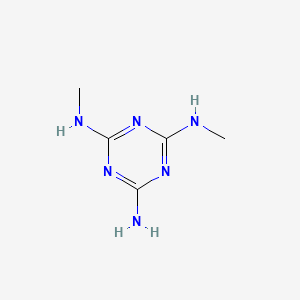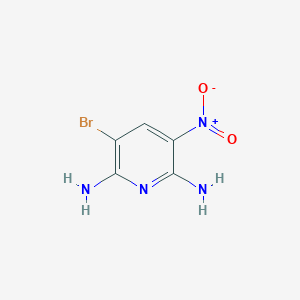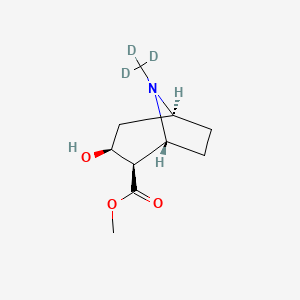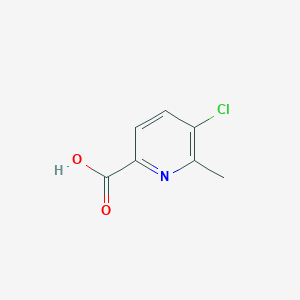
1,2,7,8-Tetrachloronaphthalene
Overview
Description
1,2,7,8-Tetrachloronaphthalene is a polychlorinated naphthalene compound with the molecular formula C10H4Cl4. It is one of the many congeners of polychlorinated naphthalenes, which are compounds formed by the chlorination of naphthalene. These compounds have been used in various industrial applications, although their use has significantly declined due to environmental and health concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,7,8-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,7,8-Tetrachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can result in the dechlorination of the compound.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Chlorinated naphthoquinones.
Reduction: Partially or fully dechlorinated naphthalenes.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1,2,7,8-Tetrachloronaphthalene has been studied for its environmental impact and its role as a persistent organic pollutant. It has also been used in research related to:
Chemistry: Studying the reactivity and stability of polychlorinated naphthalenes.
Biology: Investigating the toxicological effects on living organisms.
Medicine: Exploring potential therapeutic applications and understanding its interaction with biological systems.
Industry: Historically used in insulating coatings for electrical wires and other applications.
Mechanism of Action
The mechanism of action of 1,2,7,8-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. It can bind to and activate certain receptors, such as the aryl hydrocarbon receptor, which can lead to changes in gene expression and cellular function. The compound’s chlorinated structure makes it resistant to degradation, contributing to its persistence in the environment .
Comparison with Similar Compounds
- 1,2,3,4-Tetrachloronaphthalene
- 1,2,3,5-Tetrachloronaphthalene
- 1,2,4,5-Tetrachloronaphthalene
Comparison: 1,2,7,8-Tetrachloronaphthalene is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other tetrachloronaphthalenes, it may exhibit different environmental persistence and toxicological profiles .
Properties
IUPAC Name |
1,2,7,8-tetrachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-3-1-5-2-4-7(12)10(14)8(5)9(6)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARLUNVQYCQWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164420 | |
| Record name | 1,2,7,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149864-82-4 | |
| Record name | Naphthalene, 1,2,7,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149864824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



